5-Amino-7-azaindole-2-carboxylic acid

Descripción general

Descripción

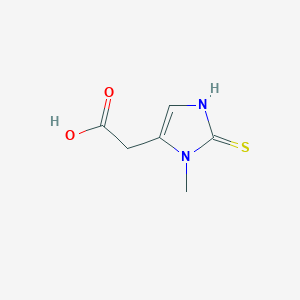

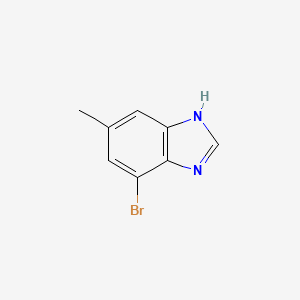

5-Amino-7-azaindole-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also a reactant for the synthesis of azaindol derivatives .

Synthesis Analysis

The synthesis of 7-azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed, which involves reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .Molecular Structure Analysis

The molecular structure of 7-azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations .Chemical Reactions Analysis

7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products . It provides a perfectly complemental structure that can interact through its basic site with the O–H and through the N–H with the carbonyl functionality of the carboxylic acid .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles via Metal-Catalyzed Cross-Coupling Reactions

5-Amino-7-azaindole-2-carboxylic acid: is a key precursor in the synthesis of azaindoles, which are heterocyclic structures with significant medicinal potential . Metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, are employed to construct and derive these heterocycles. The electron-deficient nature of the pyridine ring in azaindoles makes them challenging to synthesize, thus requiring innovative approaches in organic synthesis .

Development of HIV-1 Integrase Strand Transfer Inhibitors

This compound has been utilized in the discovery of novel HIV-1 integrase strand transfer inhibitors (INSTIs). Derivatives of 5-Amino-7-azaindole-2-carboxylic acid have shown to effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for the viral life cycle. The indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, indicating its potential as a scaffold for developing new INSTIs .

Kinase Inhibition for Drug Discovery

The azaindole framework, which includes 5-Amino-7-azaindole-2-carboxylic acid derivatives, is extensively used in the design of kinase inhibitors. These compounds contribute to drug discovery and innovation by targeting various protein kinases, which are critical in regulating cellular processes .

Reactant for Synthesis of New Acrosin Inhibitors

As a reactant, 5-Amino-7-azaindole-2-carboxylic acid is used in the synthesis of azaindol derivatives that act as new acrosin inhibitors. Acrosin is a protease enzyme playing a role in the fertilization process, and its inhibition can be relevant in the development of contraceptives .

Preparation of Triazoles via Regioselective Heterocyclization Reactions

This chemical compound serves as a reactant for the preparation of triazoles through regioselective heterocyclization reactions. Triazoles are important in various fields, including agriculture and pharmaceuticals, due to their stability and biological activity .

Synthesis of Azaindolylcarboxy-endo-tropanamide

5-Amino-7-azaindole-2-carboxylic acid: is also involved in the synthesis of azaindolylcarboxy-endo-tropanamide. This synthesis process is part of the exploration of new compounds with potential therapeutic applications .

Safety And Hazards

Direcciones Futuras

The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation and the subsequent need to compute the spectra of the aggregates. The use of 7-azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This suggests potential future directions in the study and application of 7-azaindole and its derivatives.

Propiedades

IUPAC Name |

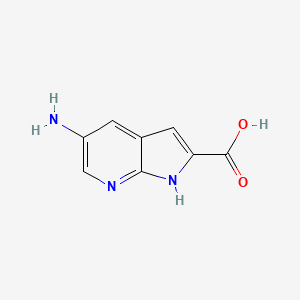

5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLUZNJRYXVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-7-azaindole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)